molecular formula C25H44N8O9S B1192587 Diol Biotin-PEG3-Azide

Diol Biotin-PEG3-Azide

Cat. No. B1192587
M. Wt: 632.73
InChI Key: RXAVLENMIHSONS-BGJPATFMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diol Biotin-PEG3-azide is useful for introducing a biotin moiety to alkyne-containing biomolecules using Cu(I)-catalyzed Click Chemistry. Diol allows efficient release of captured biotinylated molecules from streptavidin using sodium periodate (NaIO4).

Scientific Research Applications

Drug Delivery Systems

Diol Biotin-PEG3-Azide is relevant in the preparation of drug delivery systems. For instance, PEG-PLA block copolymers, which may include components like biotin-PEG, are used to form nanoparticles for drug delivery, particularly in targeting properties for nanospheres (Ben-Shabat, Kumar, & Domb, 2006). Additionally, azido-containing amphiphilic triblock copolymers like PEG-b-PAzEMA-b-PMMA can self-assemble into micelles, where biotin is conjugated via in situ click chemistry, demonstrating potential in targeted drug delivery (Wang, Liu, Luo, & Zhao, 2009).

Nanotechnology and Cancer Therapy

In nanotechnology and cancer therapy, this compound plays a crucial role. Biotin-PEG-PLGA copolymers have been utilized to enhance the antiproliferative activity of natural compounds in human cervical cancer cells, indicating its potential in cancer treatment (Luo et al., 2018). Gold nanoparticle probes synthesized with biotin-polyethylene glycol have been employed for the simultaneous detection of nucleic acids and proteins, a crucial aspect in disease diagnosis and management (Scott, Garimella, Calabrese, & Mirkin, 2017).

Biochemical Probes

In the field of biochemical probes, this compound is significant. An improved nucleic acid crosslinker, using a psoralen derivative for biotinylation of DNA/RNA, has been developed, showing higher efficiency than traditional compounds in genome-wide investigations (Wielenberg, Wang, Yang, Ozer, Lis, & Lin, 2020).

Theranostic Agents

This compound is also utilized in developing theranostic agents. Gold nanoparticles functionalized with PEG, biotin, and other agents have been explored for their potential in cancer therapy, highlighting their role in targeted drug delivery and diagnostics (Heo et al., 2012).

Biomaterials and Surface Engineering

In biomaterials and surface engineering, this compound is instrumental. The synthesis of biotinylated PEG-based copolymers and their use in creating biomimetic surfaces is an area of significant research, with applications in medical implants and tissue engineering (Salem et al., 2001).

properties

Molecular Formula

C25H44N8O9S

Molecular Weight

632.73

IUPAC Name

(2R,3R)-N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-N'-(3-azidopropyl)-2,3-dihydroxybutanediamide

InChI

InChI=1S/C25H44N8O9S/c26-33-30-7-3-6-28-23(37)21(35)22(36)24(38)29-9-11-41-13-15-42-14-12-40-10-8-27-19(34)5-2-1-4-18-20-17(16-43-18)31-25(39)32-20/h17-18,20-22,35-36H,1-16H2,(H,27,34)(H,28,37)(H,29,38)(H2,31,32,39)/t17-,18-,20-,21+,22+/m0/s1

InChI Key

RXAVLENMIHSONS-BGJPATFMSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C(C(C(=O)NCCCN=[N+]=[N-])O)O)NC(=O)N2

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Diol Biotin-PEG3-azide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diol Biotin-PEG3-Azide
Reactant of Route 2
Reactant of Route 2
Diol Biotin-PEG3-Azide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diol Biotin-PEG3-Azide
Reactant of Route 4
Reactant of Route 4
Diol Biotin-PEG3-Azide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diol Biotin-PEG3-Azide
Reactant of Route 6
Reactant of Route 6
Diol Biotin-PEG3-Azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.